1-(5-Bromofuran-2-yl)pentan-1-amine
Description
1-(5-Bromofuran-2-yl)pentan-1-amine is a brominated furan derivative with a pentylamine substituent at the 2-position of the furan ring. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol (calculated).
Properties
Molecular Formula |
C9H14BrNO |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)pentan-1-amine |
InChI |
InChI=1S/C9H14BrNO/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-7H,2-4,11H2,1H3 |
InChI Key |
NMUMZCXHZCFYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromofuran-2-yl)pentan-1-amine typically involves the bromination of furan followed by the introduction of the pentan-1-amine moiety. One common method includes the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of this compound: The 5-bromofuran is then reacted with pentan-1-amine under suitable conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromofuran-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or oximes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium thiocyanate can be used for these transformations.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromofuran-2-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the final pharmacologically active compound derived from it .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(5-Bromofuran-2-yl)pentan-1-amine are compared below with three classes of related compounds: brominated heterocyclic amines , phenyl-substituted amines , and benzofuran derivatives .
Table 1: Structural and Physicochemical Comparison
Brominated Heterocyclic Amines
- Electronic Effects: The bromine atom on the furan ring in this compound creates a strong electron-deficient aromatic system, making it reactive toward nucleophilic substitution or cross-coupling reactions. This contrasts with 2-(5-Bromofuran-2-yl)ethan-1-amine (), which has a shorter ethylamine chain, reducing steric bulk but also decreasing solubility in nonpolar solvents.
Phenyl-Substituted Amines
- Aromatic System Differences : Replacing the furan ring with a fluorinated phenyl group (as in 1-(5-Fluoro-2-methylphenyl)pentan-1-amine , ) shifts electronic properties. Fluorine’s inductive effects increase polarity but reduce the ring’s electron deficiency compared to brominated furans.
- Applications : Phenyl-substituted amines are often explored in neuroscience (e.g., serotonin analogs in ), whereas bromofuran amines may be more suited for catalytic or materials science applications due to their heterocyclic reactivity.
Benzofuran Derivatives
- Its branched isopropylamine chain introduces steric effects that could hinder enzyme binding compared to the linear pentyl chain in the target compound.
- Synthetic Challenges : Benzofuran derivatives often require multi-step syntheses (e.g., via cyclization reactions, as in ), whereas simpler furans like the target compound may be synthesized more efficiently.
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